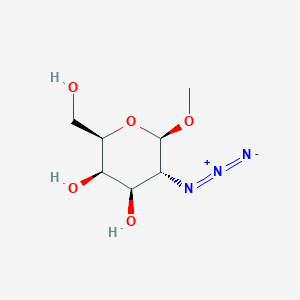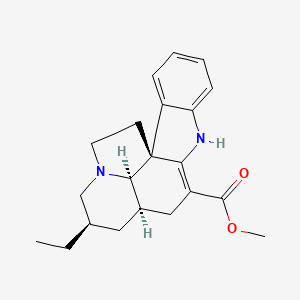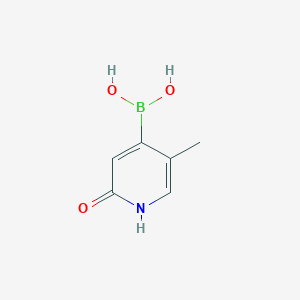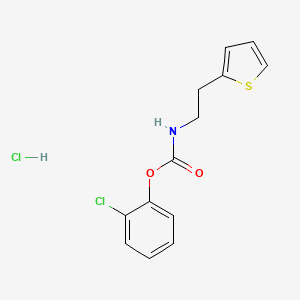
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C7H13N3O5 and a molecular weight of 219.195 g/mol . This compound is a derivative of galactose, where the hydroxyl group at the second position is replaced by an azido group. It is often used in various biochemical and synthetic applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of methyl 2-deoxy-2-iodo-beta-D-galactopyranoside. This reaction is carried out in the presence of sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed:
Reduction: Methyl 2-amino-2-deoxy-beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-azido-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in studying carbohydrate-protein interactions and in the development of glycosylation inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various synthetic processes.
Mecanismo De Acción
The mechanism of action of methyl 2-azido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal . The compound’s azido group is highly reactive, making it a valuable tool in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: This compound has an acetamido group instead of an azido group and is used in similar biochemical applications.
Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside: This derivative has a fluoro group and is used in studies involving fluorinated sugars.
Uniqueness: Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its azido group, which imparts high reactivity and versatility in synthetic and biochemical applications. This makes it particularly valuable in click chemistry and bioconjugation studies, where stable and specific linkages are required.
Propiedades
Fórmula molecular |
C7H13N3O5 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clave InChI |
QYZPIZZUWJKSTF-XUUWZHRGSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)


![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)


![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

